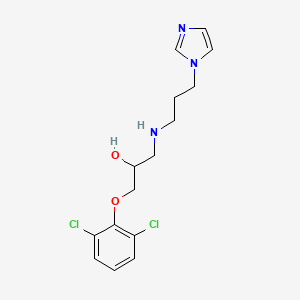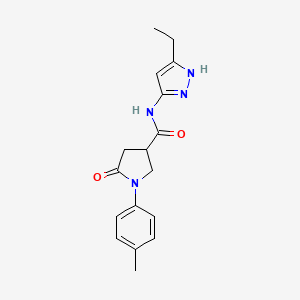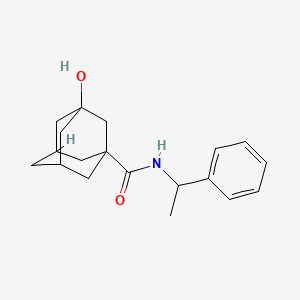![molecular formula C18H19FN2O3 B7534963 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide, also known as FM-BZA, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. FM-BZA belongs to the class of benzamide derivatives and has a molecular weight of 383.42 g/mol.
作用机制
The mechanism of action of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can induce DNA damage and apoptosis in cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in regulating cell survival, proliferation, and inflammation.
Biochemical and physiological effects:
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been shown to exhibit low toxicity in normal cells and tissues, indicating that it may have a favorable safety profile for use in cancer therapy. In addition to its antiproliferative and pro-apoptotic effects, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). These effects may contribute to the overall efficacy of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide in cancer therapy.
实验室实验的优点和局限性
One advantage of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its potent antiproliferative activity against a variety of cancer cell lines, which makes it a promising candidate for further preclinical and clinical studies. Another advantage is its favorable safety profile, which suggests that it may have fewer side effects than other cancer therapies. However, one limitation of 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide may have potential applications in other diseases besides cancer, such as inflammatory and autoimmune diseases, which could be explored in future studies.
In conclusion, 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide is a novel compound that has shown promising antiproliferative and pro-apoptotic activity against a variety of cancer cell lines. Its favorable safety profile and potential applications in other diseases make it a promising candidate for further preclinical and clinical studies. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
合成方法
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide can be synthesized by reacting 3-fluoro-4-methylbenzoic acid with 3-(2-methoxypropanoylamino)aniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide.
科学研究应用
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable trait in cancer therapy.
属性
IUPAC Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c1-11-7-8-13(9-16(11)19)18(23)21-15-6-4-5-14(10-15)20-17(22)12(2)24-3/h4-10,12H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZHSGAGSJLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-N-(5-methylpyridin-2-yl)piperidine-3-carboxamide](/img/structure/B7534886.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7534917.png)
![2-(4-Chlorophenyl)-5-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7534920.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)

![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)

![N-[3-(2-methoxypropanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B7534965.png)